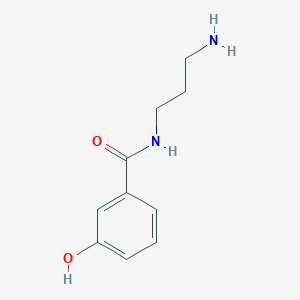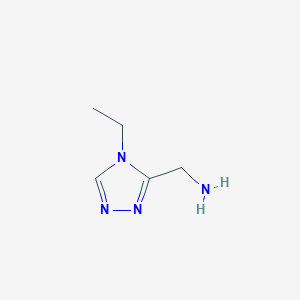![molecular formula C12H11N3O2 B3199157 3-[(5-Aminopyridin-2-yl)oxy]benzamide CAS No. 1016778-72-5](/img/structure/B3199157.png)
3-[(5-Aminopyridin-2-yl)oxy]benzamide
Descripción general
Descripción
“3-[(5-Aminopyridin-2-yl)oxy]benzamide” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 . This compound belongs to the class of organic compounds known as benzamides .
Molecular Structure Analysis
The InChI code for “3-[(5-Aminopyridin-2-yl)oxy]benzamide” is 1S/C12H11N3O2/c13-9-4-5-11(15-7-9)17-10-3-1-2-8(6-10)12(14)16/h1-7H,13H2,(H2,14,16) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(5-Aminopyridin-2-yl)oxy]benzamide” has a molecular weight of 229.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Saeed et al. (2015) discusses the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications. These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry and drug discovery (Saeed et al., 2015).
Copper-Catalyzed Cyclization
Another research focuses on the copper-catalyzed cyclization of oxime esters with 2-benzylidenemalononitrile for constructing 2-aminopyridines, underlying the importance of such reactions in synthesizing potential drug candidates for various disorders (蔡忠建 et al., 2014).
Kinase Inhibition Activity
The synthesis of benzimidazole/benzoxazole derivatives and their evaluation for anti-inflammatory, analgesic, and kinase inhibition activities are discussed by Sondhi et al. (2006). Such studies contribute to understanding the therapeutic potentials of benzamide derivatives in treating inflammation and pain (Sondhi et al., 2006).
Efficient Synthesis of Pyridyl Benzamides
Chen et al. (2018) describe an efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins, facilitated by cerium(III) catalysis without external oxidants. This research highlights a method for constructing benzamide derivatives with broad substrate scope, contributing to the field of organic synthesis (Chen et al., 2018).
Propiedades
IUPAC Name |
3-(5-aminopyridin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-5-11(15-7-9)17-10-3-1-2-8(6-10)12(14)16/h1-7H,13H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPDXHQCBVXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Aminopyridin-2-yl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)

![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)

![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)

![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)

![2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199155.png)

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)